molecular formula C18H16O5 B12907918 6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran CAS No. 116310-57-7

6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran

Cat. No.: B12907918
CAS No.: 116310-57-7
M. Wt: 312.3 g/mol
InChI Key: VNVHVCQPDWIEBN-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a dioxolo ring fused to a benzofuran core, with additional methoxy and methyl substituents. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,4-dimethoxybenzaldehyde and 2-methylbenzofuran can be used. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, can be employed. Additionally, the use of green chemistry principles to minimize waste and reduce environmental impact is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents to the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a variety of substituted benzofurans.

Scientific Research Applications

6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Hydroxy-3,4-dimethoxyphenyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one: This compound shares a similar dioxolo-benzofuran core but has different substituents.

    [1,3]-Dioxolo[4,5-f]benzodioxole: Another related compound with a similar core structure but different functional groups.

Uniqueness

6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran is unique due to its specific combination of methoxy and methyl substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

116310-57-7

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-7-methylfuro[2,3-f][1,3]benzodioxole

InChI

InChI=1S/C18H16O5/c1-10-13-7-16-17(22-9-21-16)8-15(13)23-18(10)12-5-4-11(19-2)6-14(12)20-3/h4-8H,9H2,1-3H3

InChI Key

VNVHVCQPDWIEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)OCO3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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